Cas no 887908-99-8 (Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid)

Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid is a specialized bicyclic compound featuring a protected amine (Boc group) and a carboxylic acid functionality in well-defined exo positions. Its rigid norbornene-derived scaffold provides steric and electronic constraints, making it valuable in asymmetric synthesis, peptide mimetics, and medicinal chemistry applications. The Boc group ensures amine stability during synthetic manipulations, while the carboxylic acid allows for further derivatization. The compound's unique geometry is advantageous for designing conformationally restricted intermediates or bioactive molecules. Its structural features also facilitate studies in stereoselective reactions and cycloadditions, offering utility in both academic and industrial research settings.
Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid structure
887908-99-8 structure
Product name:Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid
CAS No:887908-99-8
MF:C13H19NO4
MW:253.29426407814
CID:4718613
PubChem ID:10934012

Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid
    • N-Boc-(+/-)cis-(exo)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • ZPMJBHUNSHDFPT-XFWSIPNHSA-N
    • 4563AD
    • FCH4079739
    • BOC-3-EXO-AMINOBICYCLO[2.2.1]HEPT-5-ENE-2-EXO-CARBOXYLIC ACID
    • (1S,2S,3R,4R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • (1S,2S,3R,4R)-3-(tert-Butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • (1S,2S,3R,4R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ACI)
    • (1S,2S,3R,4R)-3-[(tert-Butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • CS-0101131
    • rel-(1S,2S,3R,4R)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • 887908-99-8
    • (1S,2S,3R,4R)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1R,2R,3S,4S)-rel-
    • (1S,2S,3R,4R)-3-(tert-utoxycarbonylamino)icyclo[2.2.1]ept-5-ne-2-arboxylic acid
    • YFA25706
    • E81207
    • TS-7118
    • (1S,2S,3R,4R)-3-tert-Butoxycarbonylamino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • AKOS030631169
    • 148257-06-1
    • MFCD02682617
    • SCHEMBL2062079
    • diexo-3-tert-Butoxycarbonylamino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • (1S,?2S,?3R,?4R)?-?3-?(tert-?Butoxycarbonylamino)?bicyclo[2.2.1]?hept-?5-?ene-?2-?carboxylic acid
    • Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid
    • Inchi: 1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m1/s1
    • InChI Key: ZPMJBHUNSHDFPT-XFWSIPNHSA-N
    • SMILES: OC([C@@H]1[C@@H]([C@H]2C=C[C@@H]1C2)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 253.13140809g/mol
  • Monoisotopic Mass: 253.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 75.6

Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1259366-100mg
rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
887908-99-8 95%
100mg
$1190 2024-06-06
Aaron
AR00J3GW-100mg
rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
887908-99-8 95%
100mg
$1061.00 2025-02-12
A2B Chem LLC
AI89860-100mg
rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
887908-99-8 95%
100mg
$1324.00 2024-04-19
1PlusChem
1P00J38K-100mg
rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
887908-99-8 95%
100mg
$1181.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1171771-100mg
(1S,​2S,​3R,​4R)​-​3-​(tert-​Butoxycarbonylamino)​bicyclo[2.2.1]​hept-​5-​ene-​2-​carboxylic acid
887908-99-8 95%
100mg
¥10244.00 2024-04-26
eNovation Chemicals LLC
Y1259366-100mg
rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
887908-99-8 95%
100mg
$1190 2025-02-27
eNovation Chemicals LLC
Y1259366-100mg
rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
887908-99-8 95%
100mg
$1190 2025-02-26

Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; 1 h, 0 °C; 4 h, 0 °C → rt
1.2 Reagents: Sulfuric acid ;  pH 2.5, rt
Reference
Synthesis of novel N-heterocyclic compounds containing 1,2,3-triazole ring system via domino, "Click" and RDA reactions
Palko, Marta; El Haime, Mohamed; Kormanyos, Zsanett; Fulop, Ferenc, Molecules, 2019, 24(4), 772/1-772/11

Production Method 2

Reaction Conditions
1.1 Reagents: (+)-Phenylethylamine Solvents: Ethyl acetate ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Oligomers of cis-β-norbornene amino acid: Formation of β-strand mimetics
Chandrasekhar, Srivari; Babu, Bathini Nagendra; Prabhakar, Anabathula; Sudhakar, Ambadi; Reddy, Marepally Srinivasa; et al, Chemical Communications (Cambridge, 2006, (14), 1548-1550

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1 h
Reference
Backbone regulation mimicry by β-peptidic foldamers: Formation of a 10-helix in a mixed 6-strand/14-helix conformational pool
Jagadeesh, Bharatam; Kiran, Marelli Udaya; Sudhakar, Ambadi; Chandrasekhar, Srivari, Chemistry - A European Journal, 2009, 15(46), 12592-12595

Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid Raw materials

Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid Preparation Products

Additional information on Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid

Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic Acid: A Comprehensive Overview

The compound Boc-3-exo-aminobicyclo[2.2.1]-hept-5-ene-2-exo-carboxylic acid (CAS No. 887908-99-8) is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and materials science. This compound is characterized by its unique bicyclic structure, which contributes to its exceptional stability and reactivity under various chemical conditions. Recent studies have highlighted its potential as a key intermediate in the synthesis of complex bioactive molecules, particularly in the development of novel therapeutic agents.

The bicyclo[2.2.1]heptane framework of this compound is a hallmark of its structural integrity, providing a rigid platform for further functionalization. The presence of the Boc (tert-butoxycarbonyl) protecting group at the carboxylic acid moiety ensures ease of manipulation during synthetic procedures, making it a versatile building block in organic synthesis. Researchers have demonstrated that this compound can be readily incorporated into larger molecular architectures, enabling the creation of highly specific ligands and receptors for drug discovery.

Recent advancements in computational chemistry have allowed for a deeper understanding of the electronic properties and conformational flexibility of Boc-3-exo-amino-bicyclo[2.2.1]-hept-5-en e 2-exo-carboxylic acid. Molecular dynamics simulations have revealed that the compound exhibits favorable solubility profiles and low toxicity, making it an ideal candidate for pharmacological applications. Furthermore, its ability to form stable amide bonds with various amino acids has positioned it as a valuable tool in peptide synthesis.

In terms of synthesis, the compound is typically prepared via a multi-step process involving ring-closing metathesis and subsequent functionalization steps. The use of palladium-catalyzed cross-coupling reactions has significantly streamlined its production, ensuring high yields and purity levels. This has been corroborated by recent reports in leading chemical journals, which detail optimized synthetic protocols for this compound.

Looking ahead, the integration of Boc-3-exo-amino-bicyclo[2.2.1]-hept 5 ene 2 exo-carboxylic acid into advanced drug delivery systems is an area of active research interest. Its compatibility with biodegradable polymers and its ability to encapsulate hydrophobic drugs make it a promising candidate for targeted therapy applications. Additionally, ongoing studies are exploring its potential as a chiral catalyst in asymmetric synthesis, further underscoring its versatility across diverse chemical domains.

In conclusion, Boc 3 exo amino bicyclo[2 2 1] hept 5 ene 2 exo carboxylic acid (CAS No 887908 99 8) stands as a testament to modern synthetic chemistry's capabilities, offering a unique combination of structural rigidity and functional versatility. As research continues to uncover new applications for this compound, its role in advancing both medicinal and materials science is expected to grow significantly.

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